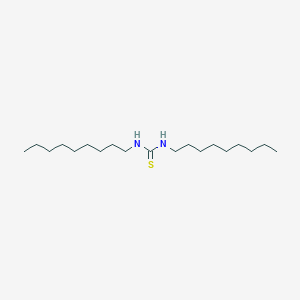

N,N'-Dinonylthiourea

Description

N,N'-Dinonylthiourea is a thiourea derivative characterized by two nonyl (C₉H₁₉) groups attached to the nitrogen atoms of the thiourea core (N-C(S)-N). Thiourea derivatives are widely studied for their applications in industrial processes, such as corrosion inhibition, polymer stabilization, and metal ion extraction. This limits a direct analysis, but comparisons can be inferred from structurally analogous compounds like N,N'-Dimethylthiourea and N-(2-cyanoethyl)-N-ethylthiourea, which are discussed in the evidence .

Properties

CAS No. |

62552-28-7 |

|---|---|

Molecular Formula |

C19H40N2S |

Molecular Weight |

328.6 g/mol |

IUPAC Name |

1,3-di(nonyl)thiourea |

InChI |

InChI=1S/C19H40N2S/c1-3-5-7-9-11-13-15-17-20-19(22)21-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H2,20,21,22) |

InChI Key |

OTEAJJXXEXQPOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCNC(=S)NCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dinonylthiourea can be synthesized through several methods. One common approach involves the reaction of nonylamine with carbon disulfide in the presence of a base, followed by the addition of another equivalent of nonylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the synthesis of N,N’-Dinonylthiourea often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dinonylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted thioureas, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-Dinonylthiourea has found applications in several scientific research areas:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

Mechanism of Action

The mechanism of action of N,N’-Dinonylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives differ primarily in their substituent groups, which dictate their chemical reactivity, solubility, and industrial applicability. Below is a comparative analysis based on substituent effects and evidence-derived

N,N'-Dimethylthiourea (CAS 534-13-4)

- Molecular Formula : C₃H₈N₂S.

- Substituents : Two methyl (-CH₃) groups.

- Properties: Higher polarity due to short alkyl chains, enhancing water solubility compared to longer-chain derivatives.

- Applications : Used in rubber vulcanization and as a chemical intermediate.

N-(2-Cyanoethyl)-N-ethylthiourea (CAS 59670-00-7)

- Molecular Formula : C₆H₁₁N₃S.

- Substituents: One ethyl (-C₂H₅) and one 2-cyanoethyl (-CH₂CH₂CN) group.

- Limited safety or application data is available in the evidence .

Hypothetical Properties of N,N'-Dinonylthiourea

- Substituents: Two nonyl (-C₉H₁₉) groups.

- Inferred Properties: Lipophilicity: Significantly higher than methyl or cyanoethyl derivatives due to long alkyl chains, reducing water solubility and increasing affinity for organic solvents. Thermal Stability: Longer alkyl chains may enhance thermal stability, making it suitable for high-temperature industrial processes. Toxicity: Likely lower acute toxicity compared to smaller thioureas (e.g., methyl derivatives) due to reduced bioavailability, though chronic effects remain speculative.

Structural and Functional Comparison Table

Research Findings and Limitations

- N,N'-Dimethylthiourea : Safety data sheets highlight its restricted industrial use, but ecotoxicological impacts are undocumented .

- N-(2-Cyanoethyl)-N-ethylthiourea: No application or hazard data is provided, limiting functional comparisons .

- This compound: Absence of direct evidence necessitates reliance on substituent-driven inferences. For example, longer alkyl chains likely improve performance in hydrophobic applications (e.g., lubricant additives) but may pose challenges in waste management due to persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.